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Compound of Interest

Compound Name: TG693

Cat. No.: B611319 Get Quote

An In-depth Technical Guide to the Pharmacological Properties of TG693

This technical guide provides a comprehensive overview of the pharmacological properties of

TG693, a selective inhibitor of CDC2-like kinase 1 (CLK1). The information is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential of this compound, particularly in the context of Duchenne muscular dystrophy (DMD).

Introduction
TG693 is an orally active, small molecule inhibitor of CLK1.[1][2] It has been identified as a

potent and selective ATP-competitive inhibitor.[3][4] The primary therapeutic application of

TG693 currently under investigation is for the treatment of Duchenne muscular dystrophy,

where it acts to modulate alternative splicing of the dystrophin gene.[1][2][3]

Mechanism of Action
TG693 exerts its pharmacological effect by inhibiting CLK1, a kinase that plays a crucial role in

the regulation of alternative splicing. CLKs phosphorylate serine/arginine-rich (SR) proteins,

which are key components of the spliceosome.[3] By inhibiting CLK1, TG693 prevents the

phosphorylation of SR proteins.[3][5] This dephosphorylation alters the association of SR

proteins with pre-mRNA, leading to the modulation of alternative splicing.[3] In the context of

DMD caused by specific mutations, TG693 can induce the skipping of a mutated exon,

resulting in the production of a truncated but still functional dystrophin protein.[3][6] Specifically,

it has been shown to regulate the mutated exon 31 of the dystrophin gene.[1][2]
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Caption: Signaling pathway of TG693 in modulating dystrophin pre-mRNA splicing.

Pharmacological Data
The following tables summarize the key quantitative data available for TG693.

Table 1: In Vitro Potency and Selectivity
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Parameter Value Description

IC50 (CLK1) 112.6 nM[4]

The half maximal inhibitory

concentration against CLK1,

indicating high potency.

Kinase Selectivity >90% inhibition of Haspin[3][5]

TG693 shows significant

inhibitory activity against

Haspin kinase in addition to

CLK1.

>70% inhibition of 4 out of 313

kinases[3][6]

Demonstrates a high degree of

selectivity, with significant off-

target effects on a small

fraction of the tested kinome.

Table 2: Cellular Activity

Parameter Concentration Effect Cell Line

SRSF4

Phosphorylation

Inhibition

5 µM[5]

Inhibition of

phosphorylation of the

SR protein SRSF4.

HeLa[5]

SRSF6

Phosphorylation

Inhibition

10-20 µM[5]

Inhibition of

phosphorylation of the

SR protein SRSF6.

HeLa[5]

Dystrophin Protein

Expression
10 µM

130% increase in

truncated dystrophin

expression.[6]

Immortalized DMD

patient-derived cells[6]

20 µM

200% increase in

truncated dystrophin

expression.[6]

Immortalized DMD

patient-derived cells[6]

Experimental Protocols
Detailed methodologies for key experiments involving TG693 are provided below.
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Cellular SR Protein Phosphorylation Assay
This protocol is used to assess the ability of TG693 to inhibit the phosphorylation of SR

proteins in a cellular context.

Experimental Workflow

Start

Culture HeLa cells

Treat cells with increasing
concentrations of TG693 (or DMSO vehicle)

for 1 hour

Lyse cells and collect protein extracts

Perform Western blotting

Probe with anti-pan-phospho-SR antibody
and loading control (e.g., Lamin B)

Analyze protein bands to determine
the extent of SR protein phosphorylation

End
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Caption: Workflow for assessing SR protein phosphorylation.

Dystrophin Exon Skipping and Protein Expression in
Patient-Derived Cells
This protocol evaluates the efficacy of TG693 in inducing exon skipping and restoring

dystrophin protein expression in cells derived from DMD patients.
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Experimental Workflow
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Caption: Workflow for dystrophin exon skipping and protein expression analysis.

Preclinical Safety
Initial preclinical studies have provided some insights into the safety profile of TG693. In vivo

experiments in mice demonstrated that oral administration of TG693 led to a decrease in SR

protein phosphorylation in muscle tissue.[3] Importantly, no apparent acute toxicity was

observed in rats at doses up to 100 mg/kg administered orally.[3][6] Further preclinical studies

in various animal models are necessary to fully characterize the safety and toxicology profile of

TG693 before clinical application.[5][6]

Conclusion
TG693 is a promising, orally active CLK1 inhibitor with a well-defined mechanism of action that

involves the modulation of alternative splicing. Its high potency and selectivity, coupled with

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b611319?utm_src=pdf-body-img
https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://www.researchgate.net/figure/TG693-is-a-metabolically-stable-CDC2-like-kinase-1-CLK1-inhibitor-a-TG693-and-TG003_fig1_317319163
https://www.researchgate.net/figure/TG693-is-a-metabolically-stable-CDC2-like-kinase-1-CLK1-inhibitor-a-TG693-and-TG003_fig1_317319163
https://www.researchgate.net/figure/TG693-induces-truncated-dystrophin-protein-expression-in-patient-derived-cells_fig3_317319163
https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5448077/
https://www.researchgate.net/figure/TG693-induces-truncated-dystrophin-protein-expression-in-patient-derived-cells_fig3_317319163
https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


demonstrated efficacy in cellular models of Duchenne muscular dystrophy, underscore its

therapeutic potential. The available data on its cellular activity and initial safety profile warrant

further investigation and development of TG693 as a novel treatment for DMD and potentially

other diseases driven by splicing dysregulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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